molecular formula C12H11FN2O2 B10907330 Methyl 1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate

Methyl 1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate

Cat. No.: B10907330
M. Wt: 234.23 g/mol
InChI Key: LCXIOCULXUATKM-UHFFFAOYSA-N
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Description

Methyl 1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorobenzyl group attached to the pyrazole ring, which is further esterified with a methyl group at the carboxylate position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 2-fluorobenzyl bromide with 1H-pyrazole-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The fluorobenzyl group enhances the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The pyrazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the fluorine atom in the benzyl group. Fluorine atoms can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its chlorinated, brominated, or methylated counterparts.

Properties

Molecular Formula

C12H11FN2O2

Molecular Weight

234.23 g/mol

IUPAC Name

methyl 1-[(2-fluorophenyl)methyl]pyrazole-3-carboxylate

InChI

InChI=1S/C12H11FN2O2/c1-17-12(16)11-6-7-15(14-11)8-9-4-2-3-5-10(9)13/h2-7H,8H2,1H3

InChI Key

LCXIOCULXUATKM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1)CC2=CC=CC=C2F

Origin of Product

United States

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